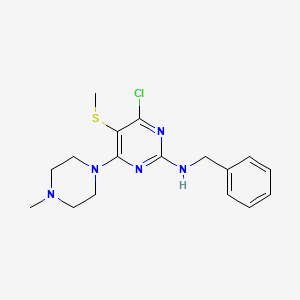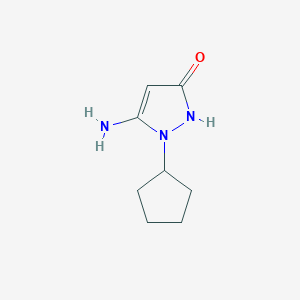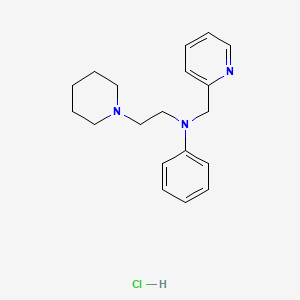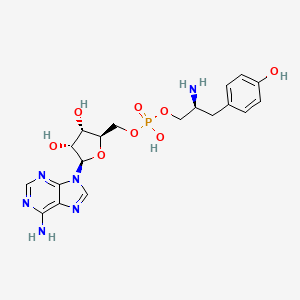
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine is a complex organic compound with the molecular formula C17H22ClN5S and a molecular weight of 363.9 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various scientific fields.
Méthodes De Préparation
The synthesis of 2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This is usually achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of Substituents: The benzylamino, N-methylpiperazino, and methylthio groups are introduced through nucleophilic substitution reactions.
Chlorination: The final step involves the chlorination of the pyrimidine ring to introduce the chlorine atom at the 6-position.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
2-Benzylamino-4-(4-methylpiperazino)-5-(methylthio)-6-chloropyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloropyrimidine: Lacks the benzylamino and N-methylpiperazino groups, making it less complex and potentially less active in certain biological assays.
4-N-methylpiperazino-6-chloropyrimidine: Similar structure but without the benzylamino and methylthio groups, which may affect its reactivity and biological activity.
5-Methylthio-2-aminopyrimidine: Contains the methylthio group but lacks the other substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
59717-63-4 |
|---|---|
Formule moléculaire |
C17H22ClN5S |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
N-benzyl-4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C17H22ClN5S/c1-22-8-10-23(11-9-22)16-14(24-2)15(18)20-17(21-16)19-12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20,21) |
Clé InChI |
YTXNVGNLURBWAL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCC3=CC=CC=C3)Cl)SC |
SMILES canonique |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCC3=CC=CC=C3)Cl)SC |
Key on ui other cas no. |
59717-63-4 |
Synonymes |
2-benzylamino-4-N-methylpiperazino-5-methylthio- 6-chloropyrimidine UK 177 UK-177 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine](/img/structure/B1207522.png)



![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)









